molecular formula C18H20ClN3O2S B2391937 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine CAS No. 477869-43-5

1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine

Cat. No.: B2391937
CAS No.: 477869-43-5
M. Wt: 377.89
InChI Key: HRGXNVAXDCCHTJ-UHFFFAOYSA-N
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Description

1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine is an organic compound with a complex structure that includes a piperazine ring, a nitrobenzyl group, and a chlorophenyl sulfanyl moiety

Preparation Methods

The synthesis of 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorothiophenol, 3-nitrobenzyl chloride, and 4-methylpiperazine.

    Step 1: The first step involves the nucleophilic substitution reaction between 4-chlorothiophenol and 3-nitrobenzyl chloride to form 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl chloride.

    Step 2: The intermediate product is then reacted with 4-methylpiperazine under basic conditions to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
  • Electrophiles: Alkyl halides, acyl chlorides.

Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives.

Scientific Research Applications

1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism by which 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrobenzyl group and the piperazine ring are key functional groups that contribute to its binding affinity and activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine can be compared with other similar compounds, such as:

    1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methylpyrrolidine: This compound has a pyrrolidine ring instead of a piperazine ring, which may result in different biological activities and properties.

    2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: This compound has a methoxy group and a phenylethanone moiety, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S/c1-20-8-10-21(11-9-20)13-14-2-7-18(17(12-14)22(23)24)25-16-5-3-15(19)4-6-16/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGXNVAXDCCHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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